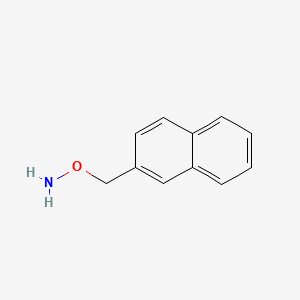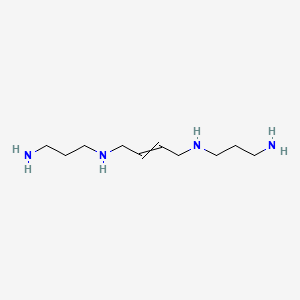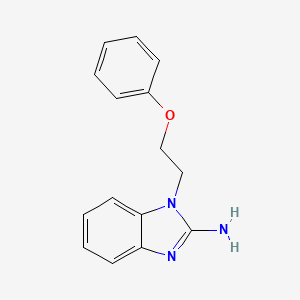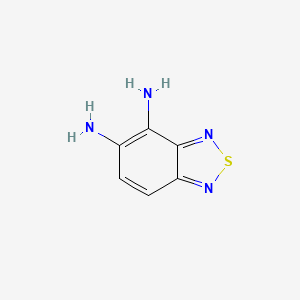
O-(2-Naphthylmethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Naphthylmethyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a 2-naphthalenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-(2-Naphthylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For instance, the reaction of hydroxylamine with 2-naphthalenylmethyl chloride in the presence of a base such as sodium hydroxide can yield the desired product . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of hydroxylamine derivatives often involves the use of electrodialysis coupled with oxime hydrolysis. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack . This approach offers advantages such as mild reaction conditions, high yield, and efficient mass transfer.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-Naphthylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: O-substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
O-(2-Naphthylmethyl)hydroxylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of hydroxylamine, O-(2-naphthalenylmethyl)- involves its ability to act as a nucleophile. The hydroxylamine group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules . This reactivity is due to the presence of the lone pair of electrons on the nitrogen atom, which makes it a good nucleophile. The compound can also undergo oxidation and reduction reactions, further expanding its reactivity profile .
Vergleich Mit ähnlichen Verbindungen
O-(2-Naphthylmethyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in stereo- and regioselective bond-formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Acts as a source of the amino group in various reactions.
The uniqueness of hydroxylamine, O-(2-naphthalenylmethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other hydroxylamine derivatives.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
O-(naphthalen-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C11H11NO/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 |
InChI-Schlüssel |
GXTAOFNGYSNNEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CON |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dimethyl-1-(4-methylphenyl)pyrano[2,3-c]pyrazol-6-one](/img/structure/B1633378.png)

![2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1633398.png)

![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)








